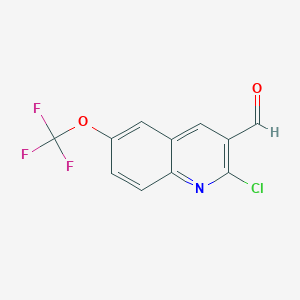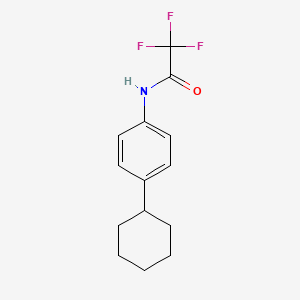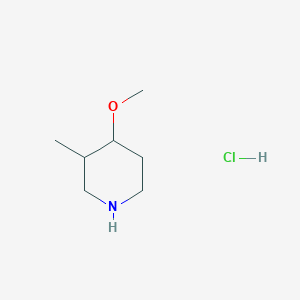
2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one, also known as 5-Methoxy-2-((4-chlorophenyl)thio)methyl-4H-pyran-4-one, is a novel synthetic compound that has been studied extensively due to its potential applications in science and medicine. It is a small organic molecule that has a molecular weight of 272.8 g/mol and contains a 5-methoxy-2-((4-chlorophenyl)thio)methyl-4H-pyran-4-one moiety. The compound has been found to possess unique properties and has been studied for its potential applications in various fields, such as drug design, drug delivery, and biochemistry.
Applications De Recherche Scientifique
Anticancer Potential and Tumor Specificity
Research has highlighted the significance of compounds like 2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one in the development of new anticancer drugs. A study by Sugita et al. (2017) discovered that among various synthesized compounds, those with structural similarities to the mentioned chemical showed high tumor specificity and low toxicity towards normal keratinocytes. This was particularly evident in compounds classified as 3-styrylchromones and 3-styryl-2H-chromenes, which induced apoptotic cell death in human oral squamous cell carcinoma cells while sparing healthy cells. The study emphasized the importance of chemical modifications to enhance tumor targeting and reduce side effects (Sugita, Takao, Uesawa, & Sakagami, 2017).
Role in Synthesis of Heterocyclic Compounds
The pyran structure, to which this compound belongs, is crucial in medicinal chemistry due to its broad applicability in synthesizing various bioactive compounds. Parmar, Vala, & Patel (2023) reviewed the synthetic pathways for developing pyranopyrimidine scaffolds, highlighting the importance of such structures in pharmaceuticals. The review covered diverse synthetic methods using hybrid catalysts, demonstrating the versatility and potential of pyran derivatives in drug development (Parmar, Vala, & Patel, 2023).
Antioxidant Properties and Radical Scavenging
Chromones and their derivatives, including compounds similar to this compound, have been recognized for their antioxidant properties. Yadav, Parshad, Manchanda, & Sharma (2014) reviewed over 400 natural and synthetic chromone derivatives, noting their potential in neutralizing reactive oxygen species and preventing cellular damage. The study underscored the importance of specific functional groups in these compounds for their radical scavenging activity, suggesting their role in developing treatments for diseases caused by oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).
Mécanisme D'action
Thiazole nucleus, another common structure in bioactive compounds, is reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxypyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13-7-17-10(6-12(13)15)8-18-11-4-2-9(14)3-5-11/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLLPJCFDZUWPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
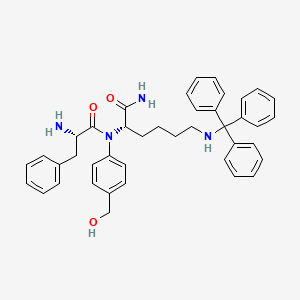
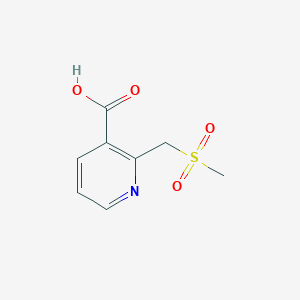
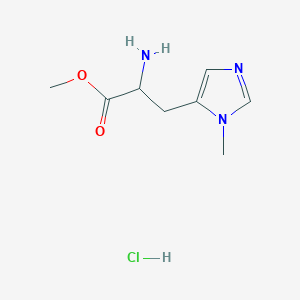
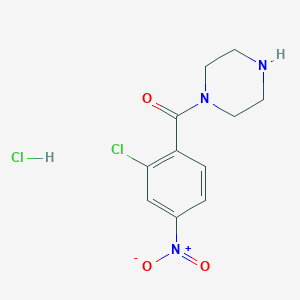

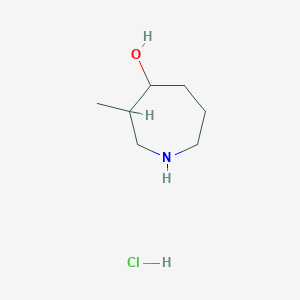
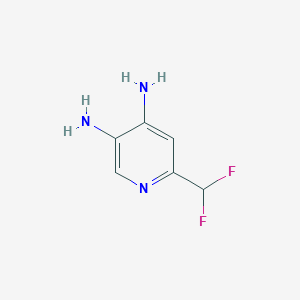
![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1435473.png)
![(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B1435474.png)


